molecular formula C8H8F3N3 B142564 N-[4-(trifluoromethyl)phenyl]guanidine CAS No. 130066-24-9

N-[4-(trifluoromethyl)phenyl]guanidine

Cat. No. B142564
M. Wt: 203.16 g/mol
InChI Key: IUNFWMWQNWQIFS-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethyl)phenyl]guanidine is a chemical compound that features a guanidine functional group attached to a phenyl ring substituted with a trifluoromethyl group. This structural motif is common in various guanidine derivatives that exhibit a range of biological and chemical properties. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the guanidine moiety.

Synthesis Analysis

The synthesis of guanidine derivatives often involves the condensation of amines with cyanamide or the reaction of amides with phosphorus pentasulfide. For instance, the synthesis of N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N'-(2-trifluoromethyl-phenyl)-guanidine was achieved through a series of reactions confirmed by IR, MS, 1H NMR, and elemental analysis . Similarly, other guanidine derivatives have been synthesized through various methods, including the reaction of guanidine with different acids to form energetic salts , and the condensation of triaminoguanidine with aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of guanidine derivatives is often characterized by X-ray diffraction, NMR spectroscopy, and other analytical techniques. For example, the crystal structure of a guanidine derivative with a pyrimidinyl substituent was determined by X-ray diffraction, revealing the geometry and conformation of the molecule . The influence of substituents on the guanidine moiety, such as the trifluoromethyl group, can be significant, affecting the planarity and electronic distribution within the molecule .

Chemical Reactions Analysis

Guanidine derivatives can undergo various chemical reactions, including protonation to form salts , cyclocondensation , and reactions with aldehydes to form Schiff bases . The presence of the trifluoromethyl group can affect the reactivity of the guanidine, potentially leading to selective reactions and the formation of novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives, such as solubility, thermal stability, and sensitivity to external stimuli, are crucial for their potential applications. For instance, the methanesulfonate salt of a guanidine derivative exhibited excellent water solubility and anti-arrhythmia activity . The thermal and energetic properties of guanidine salts have been investigated, with some showing characteristics typical of secondary explosives . The introduction of substituents like the trifluoromethyl group can significantly alter these properties, making them suitable for various applications in medicinal chemistry and materials science.

Scientific Research Applications

Synthesis and Structural Analysis

N-[4-(trifluoromethyl)phenyl]guanidine and its derivatives have been studied for their synthesis and structural characteristics. For example, a study conducted by He, Wang, and Li (2006) synthesized a compound closely related to N-[4-(trifluoromethyl)phenyl]guanidine and analyzed its structure using various techniques like IR, MS, NMR, and X-ray diffraction (He, Wang, & Li, 2006). Another study focused on the encapsulation of N,N′,N″-tricyclohexylguanidine in hydrophobic zeolite Y, demonstrating its catalytic activity in chemical reactions (Sercheli et al., 1997).

Biological Activities

Guanidine compounds, including N-[4-(trifluoromethyl)phenyl]guanidine, have been explored for various biological activities. Sa̧czewski and Balewski (2013) reviewed the therapeutic applications and biological activities of guanidine-containing compounds, highlighting their potential in drug discovery, including roles in central nervous system and anti-inflammatory agents (Sa̧czewski & Balewski, 2013).

Catalysis and Chemical Reactions

Studies have shown the efficiency of guanidine-catalyzed reactions. For instance, Bandini and Sinisi (2009) reported a guanidine-catalyzed methodology for preparing trifluoromethyl-indolyl-phenylethanols, highlighting the compound's role in facilitating chemical reactions (Bandini & Sinisi, 2009).

Coordination Chemistry and Ligand Application

The application of guanidine derivatives in coordination chemistry has been a subject of interest. Coles (2006) highlighted the development and application of guanidines as neutral, N-based donor ligands in coordination chemistry, emphasizing their varied coordination modes at metals and their role in catalytic processes (Coles, 2006).

DNA/Protein Binding and Cytotoxicity

The binding properties and cytotoxic effects of guanidine derivatives have also been studied. Jeyalakshmi et al. (2014) investigated the interaction of copper(II) complexes containing N,N′,N′′-trisubstituted guanidine ligands with DNA and proteins, revealing significant binding properties and cytotoxicity against cancer cell lines (Jeyalakshmi et al., 2014).

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3/c9-8(10,11)5-1-3-6(4-2-5)14-7(12)13/h1-4H,(H4,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNFWMWQNWQIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600495
Record name N''-[4-(Trifluoromethyl)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(trifluoromethyl)phenyl]guanidine

CAS RN

130066-24-9
Record name N''-[4-(Trifluoromethyl)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CJ Aquino, JM Ramanjulu, D Heyer, AJ Daniels… - Bioorganic & medicinal …, 2004 - Elsevier
A series of bis-aryl substituted guanidines have been discovered as potent NPY Y5 antagonists. The SAR and in vitro metabolic stability of these compounds are discussed. …
Number of citations: 21 www.sciencedirect.com

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